molecular formula C8H11NO B7734205 2-(4-Aminophenyl)ethanol CAS No. 115341-06-5

2-(4-Aminophenyl)ethanol

Cat. No.: B7734205
CAS No.: 115341-06-5
M. Wt: 137.18 g/mol
InChI Key: QXHDYMUPPXAMPQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)ethanol, also known as 4-Aminophenethyl alcohol, is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to an ethanol group (-CH2CH2OH). This compound is used in various chemical and industrial applications due to its unique properties .

Mechanism of Action

Target of Action

The primary target of 2-(4-Aminophenyl)ethanol is the respiratory system . .

Mode of Action

It has been used in the synthesis of4-aminostyrene , suggesting that it may interact with its targets through a similar mechanism as this compound. In a study of similar compounds, it was suggested that these molecules may exert their effects through membrane perturbation and intracellular interactions .

Biochemical Pathways

Given its use in the synthesis of 4-aminostyrene , it may be involved in similar biochemical pathways as this compound

Result of Action

It has been used in the synthesis of 4-aminostyrene , suggesting that it may have similar effects as this compound

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Aminophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 4-nitrophenylethanol using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under hydrogen pressure at room temperature .

Another method involves the catalytic hydrogenation of 4-nitrophenylethanol using hydrazine hydrate and sodium hydroxide in methanol. The reaction is conducted at a temperature of 68°C with a pH of 7 .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process typically includes the use of catalysts such as platinum or palladium supported on carbon, and the reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid

    Reduction: 4-Aminophenylethane

    Substitution: 4-Aminophenyl ethers

Scientific Research Applications

2-(4-Aminophenyl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylethanol
  • 4-Bromophenethyl alcohol
  • 4-Fluorophenethyl alcohol
  • 2-Aminobenzhydrol
  • 4-(1H-Imidazol-1-yl)aniline
  • 4-(Benzyloxy)aniline hydrochloride
  • 4-Aminophenylacetic acid
  • 4-Methoxyphenethyl alcohol
  • 2-(4-Hydroxyphenyl)ethanol

Uniqueness

2-(4-Aminophenyl)ethanol is unique due to its combination of an amino group and an ethanol group attached to a phenyl ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form hydrogen bonds and undergo various transformations also contributes to its broad applicability in scientific research and industrial processes .

Properties

IUPAC Name

2-(4-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHDYMUPPXAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073066
Record name 4-Aminophenethyl alcohol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-10-9, 115341-06-5
Record name 2-(4-Aminophenyl)ethanol
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Record name 4-Aminophenethyl alcohol
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Record name Benzeneethanol, ar-amino-
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Record name 2-(4-Aminophenyl)ethanol
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Record name Benzeneethanol, 4-amino-
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Record name Benzeneethanol, ar-amino-
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Record name 4-Aminophenethyl alcohol
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Record name 2-(4-aminophenyl)ethanol
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Record name 4-AMINOPHENETHYL ALCOHOL
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Synthesis routes and methods

Procedure details

A slurry of 5 g of 4-nitrophenethyl alcohol, 0.58 g of 10% Pd on carbon in 50 mL of absolute ethanol was shaken overnight under 50 psi of H2. The mixture was filtered and concentrated to yield 3.6 g of 4-(2-hydroxyethyl) aniline, mp 101°-102° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and key spectroscopic data for 2-(4-Aminophenyl)ethanol?

A1: this compound has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. While the provided abstracts do not contain detailed spectroscopic data, key structural features identifiable through techniques like NMR and IR include:

    Q2: How is this compound synthesized?

    A2: A novel synthesis process for this compound utilizes β-phenylethanol as a starting material. [] This process involves four steps: esterification, nitration, hydrolysis, and reduction, resulting in a total yield of 66.4% and a high purity product (99.77% by HPLC). []

    Q3: Can you describe a specific application of this compound in carbohydrate synthesis?

    A3: this compound serves as a bifunctional spacer in the synthesis of complex oligosaccharides, such as those found in Haemophilus influenzae lipopolysaccharides. [] It acts as a glycosyl acceptor during the synthesis, allowing the attachment of sugar units. The amine group on the this compound spacer can then be further functionalized to generate immunogenic glycoconjugates for potential vaccine development. []

    Q4: How does the structure of this compound relate to its use in polymer chemistry?

    A4: The presence of both an aromatic amine and a primary alcohol group in this compound makes it a valuable building block for synthesizing polymers like polybenzoxazines. [] It reacts with paraformaldehyde and other phenolic compounds to form spiro-centered bis(benzoxazine) monomers. [] The resulting polymers exhibit high thermal stability, making them suitable for applications requiring durability at elevated temperatures. []

    Q5: What are the potential advantages of using this compound in the synthesis of 1-amino-4-vinylbenzene?

    A5: this compound can be used as a starting material to produce 1-amino-4-vinylbenzene via liquid-phase thermal dehydration. [] This method, using a solid inorganic dehydrating agent like an alkali metal hydroxide, offers several advantages: []

    • Increased output: This method leads to a higher yield of the desired 1-amino-4-vinylbenzene product. []
    • Process simplification: The procedure simplifies the overall synthesis compared to alternative methods. []

    Q6: What is known about the thermal stability of this compound?

    A6: While specific data is not available in the provided abstracts, research indicates that this compound undergoes thermal dehydration to form 1-amino-4-vinylbenzene. [, ] This suggests a limited thermal stability of the compound, especially at elevated temperatures and under specific reaction conditions.

    Q7: Are there studies on the electrochemical behavior of this compound?

    A7: Yes, electrochemical studies have investigated the redox behavior of this compound across a wide pH range (2.0-12.0). [] This research explored the influence of pH and temperature on the compound's electrochemical properties, including its diffusion coefficient, electron transfer rate constant, and thermodynamic parameters. [] Additionally, computational studies helped identify the most readily oxidized parts of the molecule, providing insights into its structure-activity relationship. []

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